![molecular formula C6H12N2O B13523817 5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
5-Oxa-2,8-diazaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxa-2,8-diazaspiro[3.5]nonane is a heterocyclic compound with the molecular formula C6H12N2O. It is characterized by a spiro structure, which means that two rings share a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .
Análisis De Reacciones Químicas
Types of Reactions
5-Oxa-2,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
5-Oxa-2,8-diazaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Oxa-2,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
- tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
This compound is unique due to its specific spiro structure, which imparts distinct chemical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
5-oxa-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6(3-7-1)4-8-5-6/h7-8H,1-5H2 |
Clave InChI |
UJHBTCNHHDVZIG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CN1)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


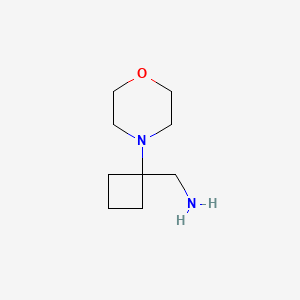
![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13523744.png)
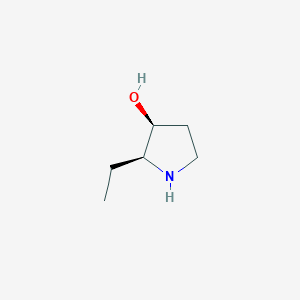
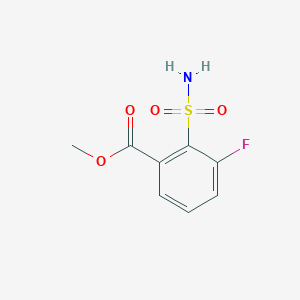
![4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole](/img/structure/B13523749.png)

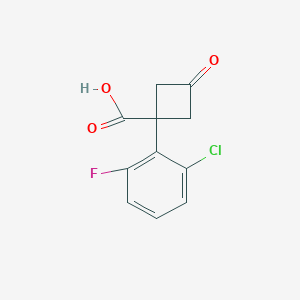
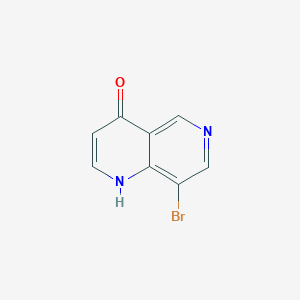
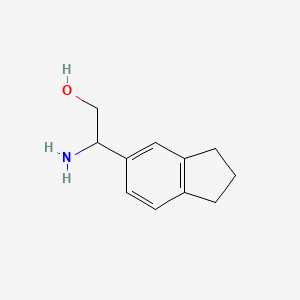
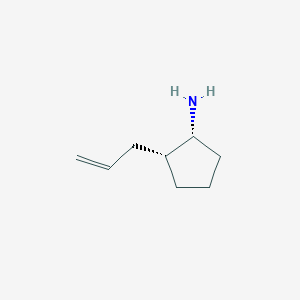
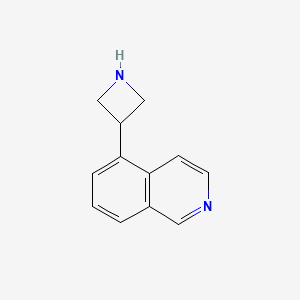

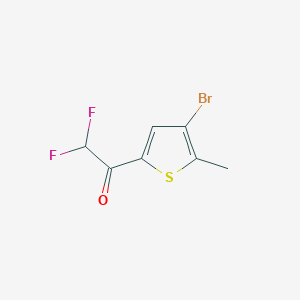
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
